2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, also known as dFCF3ppy, is an organic compound belonging to the class of fluorinated heterocyclic aromatic compounds. Specific information about its origin (natural source or synthesis) is not readily available in scientific literature. However, its structure suggests it can be synthetically derived from pyridine and difluorophenyl moieties [].
dFCF3ppy has gained interest in scientific research due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) [].
dFCF3ppy possesses a heterocyclic aromatic structure. The core molecule is pyridine, a six-membered ring containing one nitrogen atom. At the second position (referring to the carbon atom numbering), a 2,4-difluorophenyl group is attached. This group consists of a benzene ring with fluorine atoms at the second and fourth positions. Finally, a trifluoromethyl group (CF3) is linked to the fifth position of the pyridine ring [].
The key features of the structure include:
While specific details about the synthesis of dFCF3ppy are not widely reported, scientific research suggests it likely involves transition-metal catalyzed cross-coupling reactions. These reactions are commonly used to construct complex aromatic molecules like dFCF3ppy.
The mechanism of action of dFCF3ppy is primarily relevant to its application in OLEDs. In OLEDs, dFCF3ppy functions as an emitter molecule. When an electric current is applied to the device, dFCF3ppy molecules are excited to higher energy states. As they relax back to their ground state, they emit light. The specific color of the emitted light depends on the energy difference between the excited and ground states, which can be influenced by the molecular structure of dFCF3ppy [].
Scientific databases like PubChem and recent scientific publications can be helpful for uncovering the latest research on 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. Here are some resources for further exploration:
Irritant